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Abstract

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI)
developed for the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting
the urate transporter 1 (URATL1) in the kidneys, thereby increasing the excretion of uric acid.[2]
This document provides a comprehensive technical overview of the discovery, mechanism of
action, preclinical and clinical development, and synthesis of lesinurad, intended for
researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Gout Management

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of
monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.
[2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease uric
acid production, are the cornerstone of therapy, a significant number of patients fail to reach
target serum uric acid (SUA) levels with XOI monotherapy.[1][3] This created a clear clinical
need for add-on therapies with a complementary mechanism of action. Lesinurad was
developed to address this gap by targeting the renal excretion of uric acid.[2]
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Lesinurad, formerly known as RDEA594, was discovered and developed by Ardea
Biosciences.[4][5] The discovery process stemmed from the observation that a metabolite of
another investigational compound led to an unexpected reduction in sUA levels in early clinical
trials.[6] This finding prompted a focused effort to identify and optimize selective inhibitors of
URAT1, a key transporter responsible for the reabsorption of uric acid in the renal tubules.[4][7]

The lead optimization program focused on enhancing potency for URAT1 while minimizing off-
target effects, particularly on other organic anion transporters (OATS) like OAT1 and OAT3,
which are often associated with drug-drug interactions.[7] This effort led to the identification of
lesinurad as a potent and selective URATL1 inhibitor.[8][9] Further research also revealed the
existence of stable atropisomers of lesinurad, with the (+)-enantiomer showing significantly
higher in vitro inhibitory potency against human URAT1 (hURAT1).[10]

Mechanism of Action

Lesinurad exerts its urate-lowering effect by selectively inhibiting URAT1, a transporter located
on the apical membrane of proximal tubule cells in the kidney.[2][7] URAT1 is responsible for
the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2]
By blocking URAT1, lesinurad increases the fractional excretion of uric acid (FEUA), leading to
a reduction in sUA levels.[7] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4),
another transporter involved in uric acid reabsorption.[1][7] Unlike older uricosuric agents like
probenecid, lesinurad does not significantly inhibit OAT1 and OAT3 at clinical concentrations,
reducing the potential for certain drug-drug interactions.[6][7]

Signaling Pathway Diagram
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Caption: Mechanism of action of lesinurad in the renal proximal tubule.

Preclinical Development
In Vitro Studies

A series of in vitro experiments were conducted to characterize the inhibitory activity and
selectivity of lesinurad.

Experimental Protocol: URAT1 Inhibition Assay HEK-293T cells were transiently transfected to
express human URAT1 (hURAT1). The cells were then incubated with [14C]-labeled uric acid in
the presence of varying concentrations of lesinurad. The uptake of radiolabeled uric acid was
measured using liquid scintillation counting to determine the inhibitory concentration (IC50) of
lesinurad.[9][10]

Table 1: In Vitro Inhibitory Activity of Lesinurad
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Transporter Species IC50 (pM) Reference(s)
URAT1 Human (hURAT1) 3.36-9.6 [8][9][10]
URAT1 Rat (rURAT1) 74.84 [9]
No significant
OAT1 Human inhibition at clinical [7]
concentrations
No significant
OAT3 Human inhibition at clinical [7]
concentrations
OAT4 Human Inhibited [7]

Note: The IC50 for hURAT1 varied slightly across different studies.

The data demonstrates lesinurad's significantly higher potency for human URAT1 compared to
the rat ortholog.[9] Phenylalanine at position 365 of hURAT1 was identified as a critical residue
for the high-affinity binding of lesinurad.[9]

In Vivo Studies

Preclinical in vivo studies were conducted in animal models to assess the pharmacokinetics,
pharmacodynamics, and toxicology of lesinurad. Toxicology studies in rats and cynomolgus
monkeys identified the kidney and gastrointestinal tract as the primary target organs of toxicity
at high doses.[11]

Clinical Development

The clinical development program for lesinurad was extensive, involving Phase I, Il, and llI
trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase | Studies

Phase | trials in healthy male volunteers established the pharmacokinetic and
pharmacodynamic profile of lesinurad.
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Experimental Protocol: Phase | Single and Multiple Ascending Dose Study Healthy male
subjects received single ascending oral doses of lesinurad (5 mg to 600 mg) or multiple
ascending once-daily doses (100 mg to 400 mg) for 10 days. Plasma and urine samples were
collected at various time points to determine pharmacokinetic parameters (Cmax, AUC, half-
life) and pharmacodynamic effects (SUA levels and urinary excretion of uric acid).[12]

Table 2: Pharmacokinetic Parameters of Lesinurad in Healthy Volunteers (Single 200 mg

Dose)
Parameter Value Unit Reference(s)
Cmax ~6 pg/mL
Tmax 1-4 hours [1]
AUC ~29 pg-hr/mL
Bioavailability ~100% % [13]
Protein Binding >98% % [1][13]
Elimination Half-life ~5 hours [13]

Following a single 200 mg dose, lesinurad reduced sUA levels by 33% and increased the
fractional excretion of uric acid 3.6-fold after 6 hours.[7] Dose-dependent reductions in sUA and
increases in urinary uric acid excretion were observed.[1][12]

Phase Il Studies

Phase Il studies evaluated the efficacy and safety of lesinurad in patients with gout, both as
monotherapy and in combination with XOls. A Phase llb study in patients with an inadequate
response to allopurinol demonstrated that adding lesinurad (200, 400, or 600 mg daily)
resulted in statistically significant, dose-related reductions in SUA compared to allopurinol
alone.[14][15]

Table 3: Efficacy Results from Phase IIb Combination Study with Allopurinol (4 weeks)

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4494180/
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://go.drugbank.com/drugs/DB11560
https://en.wikipedia.org/wiki/Lesinurad
https://go.drugbank.com/drugs/DB11560
https://en.wikipedia.org/wiki/Lesinurad
https://en.wikipedia.org/wiki/Lesinurad
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27716403/
https://go.drugbank.com/drugs/DB11560
https://pmc.ncbi.nlm.nih.gov/articles/PMC4494180/
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://www.benchchem.com/product/b601850?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/ardea-biosciences-announces-positive-top-line-results-from-phase-2b-combination-study-of
https://pubmed.ncbi.nlm.nih.gov/26742777/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mean Percent
Treatment Group Reduction in sUA p-value vs. Placebo Reference(s)
from Baseline

Lesinurad 200 mg +

_ 16% <0.0001 [15]
Allopurinol
Lesinurad 400 mg +

) 22% <0.0001 [15]
Allopurinol
Lesinurad 600 mg +

) 30% <0.0001 [15]
Allopurinol
Placebo + Allopurinol +3% (increase) - [15]

Phase Ill Studies

The approval of lesinurad was based on three pivotal Phase lll trials: CLEAR 1, CLEAR 2, and
CRYSTAL.[16] These studies evaluated the efficacy and safety of lesinurad in combination
with an XOl in patients who had not achieved target sUA levels with an XOI alone.[16][17]

Experimental Protocol: CLEAR 1 and CLEAR 2 Trials These were two replicate, 12-month,
randomized, double-blind, placebo-controlled studies. Patients on a stable dose of allopurinol
(=300 mg daily, or 2200 mg for moderate renal impairment) with a sUA >6.5 mg/dL were
randomized to receive lesinurad (200 mg or 400 mg) or placebo in combination with their
ongoing allopurinol therapy. The primary endpoint was the proportion of patients achieving a
target sUA of <6.0 mg/dL at month 6.[18][19]

Experimental Protocol: CRYSTAL Trial This was a 12-month, randomized, double-blind,
placebo-controlled study in patients with tophaceous gout and sUA =8.0 mg/dL (or =6.0 mg/dL
if on urate-lowering therapy). Patients received febuxostat 80 mg daily, and were then
randomized to add-on lesinurad (200 mg or 400 mg) or placebo. The primary endpoint was the
proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[16][20]

Table 4: Primary Efficacy Endpoint Results from Phase Il Trials (at Month 6)
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Proportion
. Treatment o p-value vs. XOI
Trial Achieving sUA Reference(s)
Group alone
Target

Lesinurad 200
CLEAR 1 _ 54.2% <0.0001 [19]
mg + Allopurinol

Lesinurad 400

) 59.2% <0.0001 [19]
mg + Allopurinol
Placebo +
) 27.9% - [19]
Allopurinol

Lesinurad 200
CLEAR 2 _ 55.4% <0.0001 [21]
mg + Allopurinol

Lesinurad 400

_ 66.5% <0.0001 [21]
mg + Allopurinol
Placebo +
_ 23.3% - [21]
Allopurinol

Lesinurad 200
CRYSTAL 56.6% 0.13 [20]
mg + Febuxostat

Lesinurad 400

76.1% <0.0001 [20]
mg + Febuxostat
Placebo +

46.8% - [20]
Febuxostat

Note: The 400 mg dose of lesinurad was not submitted for regulatory approval due to safety
considerations.[16] While the 200 mg dose in the CRYSTAL trial did not meet statistical
significance for the primary endpoint at month 6, it was superior to placebo at all other time
points.[17][20]

The safety profile of lesinurad 200 mg in combination with an XOI was generally comparable
to the XOlI alone, with the exception of a higher incidence of predominantly reversible
elevations in serum creatinine.[16][18] A study of lesinurad 400 mg as monotherapy was
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associated with a higher rate of renal-related adverse events, leading to the conclusion that it

should not be used as a monotherapy.[22]
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Caption: A simplified workflow of the discovery and development of lesinurad.

Synthesis

Several synthetic routes for lesinurad have been reported. One common approach involves
the synthesis of the key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene.[23] An
improved, environmentally friendly synthetic route has been developed with an overall yield of
38.8%, utilizing inexpensive starting materials and mild reaction conditions, making it suitable
for industrial production.[24][25] The synthesis generally involves the construction of the
substituted naphthalene core, followed by the formation of the triazole ring and subsequent
coupling with a thioacetic acid moiety.[23][26]

Regulatory History and Market Withdrawal

Lesinurad, in combination with an XOI, was approved by the U.S. Food and Drug
Administration (FDA) on December 22, 2015, and received marketing authorization from the
European Commission on February 18, 2016.[13][27] However, for business reasons, the
manufacturer discontinued lesinurad in the United States in February 2019 and subsequently
in Europe in July 2020.[13]

Conclusion

The development of lesinurad represents a targeted approach to addressing a specific unmet
need in gout therapy. By selectively inhibiting URATL, it provided a complementary mechanism
to xanthine oxidase inhibition, offering an effective combination therapy for patients unable to
reach their SUA goals. The comprehensive preclinical and clinical trial program established its
efficacy in lowering sUA levels, although it also highlighted dose-dependent renal safety
considerations. While no longer commercially available, the story of lesinurad's discovery,
mechanism-based design, and clinical evaluation provides valuable insights for the
development of future therapies for hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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